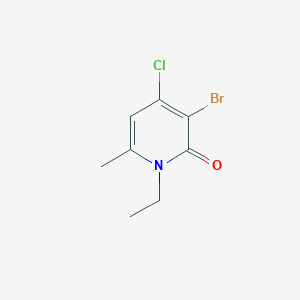
3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one is a heterocyclic organic compound. It features a pyridinone core substituted with bromine, chlorine, ethyl, and methyl groups. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and chlorine atoms into the pyridinone ring.
Alkylation: Addition of ethyl and methyl groups to the pyridinone core.
Industrial Production Methods
Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The pyridinone core can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, substitution reactions might yield various halogenated derivatives, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry
In industry, such compounds might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one would depend on its specific application. For example, if used as a pharmaceutical, it might interact with a particular enzyme or receptor, inhibiting its activity through competitive or non-competitive binding.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one: can be compared with other halogenated pyridinones, such as:
Uniqueness
The unique combination of substituents in this compound might confer specific chemical reactivity or biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C8H9BrClNO |
|---|---|
Molecular Weight |
250.52 g/mol |
IUPAC Name |
3-bromo-4-chloro-1-ethyl-6-methylpyridin-2-one |
InChI |
InChI=1S/C8H9BrClNO/c1-3-11-5(2)4-6(10)7(9)8(11)12/h4H,3H2,1-2H3 |
InChI Key |
LHUKNOVZXBTXCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)Br)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


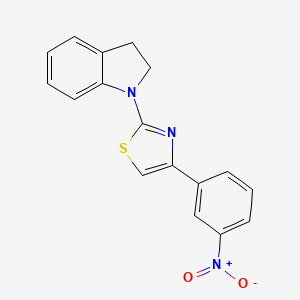
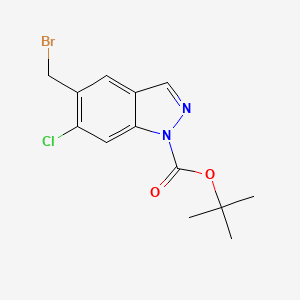

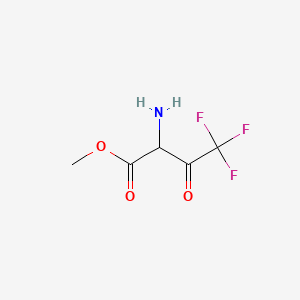

![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13001652.png)
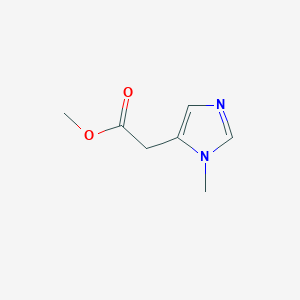
![3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride](/img/structure/B13001673.png)
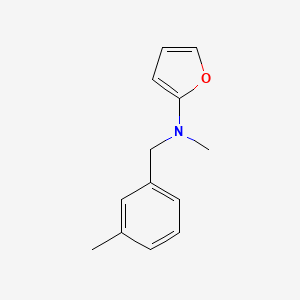
![3-(4-Chlorophenyl)-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13001678.png)
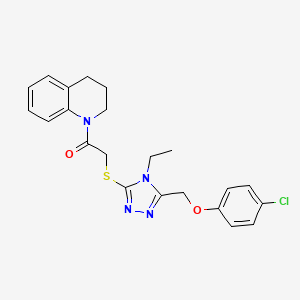
![Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B13001687.png)
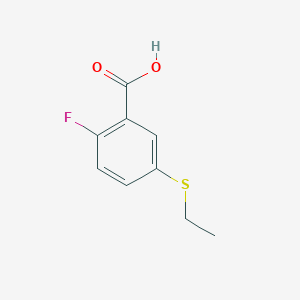
![7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001703.png)
